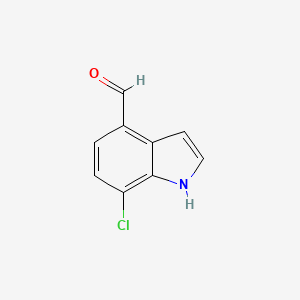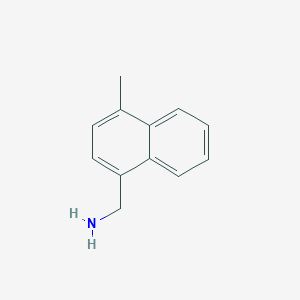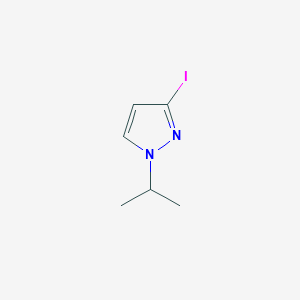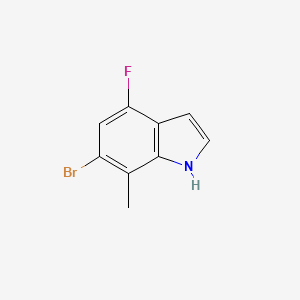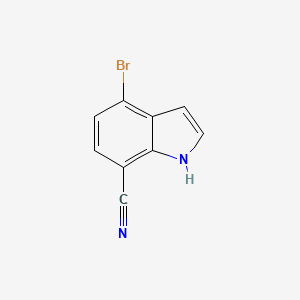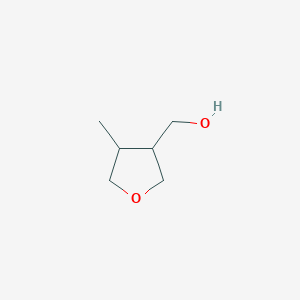
3-Bromo-6-iodo-2-methylpyridine
Descripción general
Descripción
3-Bromo-6-iodo-2-methylpyridine is a chemical compound with the CAS Number: 1008361-77-0 . It has a molecular weight of 297.92 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .
Synthesis Analysis
The synthesis of 3-Bromo-6-iodo-2-methylpyridine can be achieved through different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . One of the most common methods is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-6-iodo-2-methylpyridine . The InChI code is 1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 . The InChI key is NCGLRIMMNYDKIO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-6-iodo-2-methylpyridine is a solid or liquid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
1. Silyl-Mediated Halogen Exchange in Pyridines
Research by Schlosser and Cottet (2002) demonstrates that heating with bromotrimethylsilane can convert various chloropyridines into their bromopyridine counterparts, including transformations from 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine. This indicates the utility of bromo-iodo-methylpyridines in halogen exchange reactions, especially in the synthesis of pyridine derivatives through silyl-mediated processes (Schlosser & Cottet, 2002).
2. Halogen Bonding and N-Arylation in Azines
Baykov et al. (2021) explored the interaction between haloarenenitriles and various azines, finding that sterically unhindered azines underwent N-arylation to form azinium salts. This suggests that bromo-iodo-methylpyridines could play a role in forming stable co-crystals through halogen bonding, contributing to the synthesis of novel compounds in organic chemistry (Baykov et al., 2021).
3. Synthesis and Structure of Schiff Base Compounds
Wang, Nong, Sht, and Qi (2008) synthesized a Schiff base compound using a method that could potentially incorporate 3-bromo-6-iodo-2-methylpyridine. This showcases the compound's potential in creating Schiff bases, which have various applications in coordination chemistry and material science (Wang, Nong, Sht, & Qi, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-6-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLRIMMNYDKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693282 | |
| Record name | 3-Bromo-6-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-iodo-2-methylpyridine | |
CAS RN |
1008361-77-0 | |
| Record name | 3-Bromo-6-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

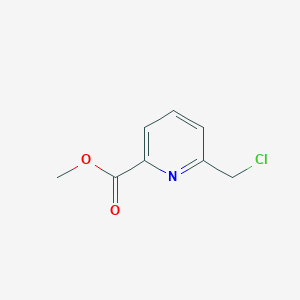

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
